molecular formula C22H22N4O4S B280193 ETHYL 5-(4-METHOXYPHENYL)-7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

ETHYL 5-(4-METHOXYPHENYL)-7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

Cat. No.: B280193
M. Wt: 438.5 g/mol
InChI Key: LCWAIOOZNMSNSX-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolopyrimidine core

Preparation Methods

The synthesis of ETHYL 5-(4-METHOXYPHENYL)-7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 1-methyl-1H-pyrazole-4-carbaldehyde, followed by cyclization with ethyl acetoacetate and thiourea under acidic conditions. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrazole ring.

    Cyclization: Further cyclization reactions can modify the thiazolopyrimidine core.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, such as:

These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(1-methylpyrazol-4-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H22N4O4S/c1-5-30-21(28)18-13(2)24-22-26(19(18)15-6-8-16(29-4)9-7-15)20(27)17(31-22)10-14-11-23-25(3)12-14/h6-12,19H,5H2,1-4H3/b17-10-

InChI Key

LCWAIOOZNMSNSX-YVLHZVERSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=CN(N=C4)C)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CN(N=C4)C)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CN(N=C4)C)S2)C

Origin of Product

United States

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